molecular formula C24H23N3O5S B2849748 2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1223984-11-9

2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2849748
CAS No.: 1223984-11-9
M. Wt: 465.52
InChI Key: GCVNQAICYGGOLN-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrimidin-4-ol core linked via a sulfanyl (-S-) bridge to a 1,3-oxazole moiety. Key structural elements include:

  • A pyrimidin-4-ol ring substituted at position 6 with a 4-methoxyphenyl group.
  • A 1,3-oxazole ring substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a methyl group.
  • A thioether (-S-) linker connecting the oxazole’s methyl group to the pyrimidine.

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-14-19(25-23(32-14)16-7-10-20(30-3)21(11-16)31-4)13-33-24-26-18(12-22(28)27-24)15-5-8-17(29-2)9-6-15/h5-12H,13H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNQAICYGGOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyrimidine ring. Key steps may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrimidine Ring: This step may involve nucleophilic substitution reactions where the oxazole intermediate reacts with a pyrimidine precursor.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy groups or the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, heterocyclic compounds are often explored for their potential as therapeutic agents. This compound could be investigated for its pharmacological properties and potential therapeutic applications.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Predictions
  • The target compound’s higher logP (~4.1 vs.
  • Solubility : The predicted logSw of -4.5 indicates poor aqueous solubility, a common challenge for methoxy-rich aromatic systems.

Biological Activity

The compound 2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23N5O4S
  • Molecular Weight : 465.53 g/mol
  • CAS Number : Not available in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways.

1. Anti-inflammatory Activity

Research indicates that compounds structurally related to this molecule exhibit anti-inflammatory properties. For example, studies on similar oxazole derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The IC50 values for COX inhibition in related compounds range from 0.52 to 22.25 µM, indicating moderate to potent activity against COX-II enzymes .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity through the inhibition of specific signaling pathways involved in tumor growth. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines and inhibit proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

The proposed mechanisms of action for this compound include:

  • Inhibition of COX enzymes : By inhibiting COX-I and COX-II, the compound may reduce prostaglandin synthesis, leading to decreased inflammation.
  • Targeting Protein Kinases : Similar compounds have shown the ability to inhibit protein kinases involved in cancer progression, suggesting a possible mechanism for this compound as well.

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into their biological profiles:

Compound NameActivity TypeIC50 (µM)Reference
PYZ16COX-II Inhibitor0.52
PYZ37Anticancer0.20
CelecoxibCOX-II Inhibitor0.78

Case Studies

  • In vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
  • In vivo Models : Animal models treated with similar oxazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups.

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